molecular formula C11H14N2O2 B061888 N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide CAS No. 86847-64-5

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Cat. No. B061888
CAS RN: 86847-64-5
M. Wt: 206.24 g/mol
InChI Key: ANABHCSYKASRRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide and related compounds involves several chemical reactions, including reductive amination reactions with primary and secondary amines in the presence of sodium cyanoborohydride to yield a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011). These synthetic pathways are crucial for producing various ligands for further chemical research and applications.

Molecular Structure Analysis

The molecular structure of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide has been explored through various spectroscopic and crystallographic methods. For instance, studies involving X-ray diffraction and molecular orbital calculations have provided insights into the intermolecular interactions within the crystal structures of related compounds, shedding light on their conformational and packing properties (Malone et al., 1997).

Chemical Reactions and Properties

Research has documented various chemical reactions involving N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, including its potential as a building block for the synthesis of formylated purine isosteres, indicating its versatility in organic synthesis (Iaroshenko et al., 2011). Additionally, studies on the reactivity of similar compounds with chain-carrying peroxyl radicals highlight the antioxidant properties of the pyridinol derivatives, providing a foundation for the development of novel antioxidants (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, including its stability, solubility, and crystalline structure, are essential for understanding its behavior in various solvents and conditions. Research into similar compounds has revealed insights into their crystalline structures and stability, which are critical for their application in material science and chemistry (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, such as its reactivity, electrophilicity, and potential for forming hydrogen bonds, have been a subject of study. Investigations using quantum chemical calculations have provided valuable insights into the reactivity and stability of similar compounds, facilitating their application in the synthesis of new materials and drugs (Singh et al., 2013).

Scientific Research Applications

  • Synthesis of Ligands with Second Coordination Sphere Functional Groups : A study by Cheruzel et al. (2011) describes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a reagent for preparing imidazole-amine ligands with variable second coordination sphere functional groups (Cheruzel et al., 2011).

  • Spectrophotometric Determination : Another study by L. Shu (2011) investigates the spectrophotometric determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, which could be relevant for analytical applications of similar compounds (L. Shu, 2011).

  • Stereoselective Allylation : Research by Taniguchi et al. (1995) focuses on the stereoselective allylation of 2-formyl amides or 3-oxo amides, providing insights into reaction mechanisms and stereoselectivity, which may be applicable to the compound (Taniguchi et al., 1995).

  • Synthesis of Novel Volatile Niobium Precursors : Hwang et al. (2021) synthesized Nb(V) tBu-imido/N-alkoxy carboxamide complexes, potentially useful as precursors for Nb-containing thin films, suggesting potential applications in material science (Hwang et al., 2021).

  • Lithiation Route to Substituted Thieno[2,3-b]pyridines : A study by Klemm and Merrill (1974) on the lithiation of thieno[2,3-b]pyridine may provide insights into synthetic pathways relevant to the compound of interest (Klemm & Merrill, 1974).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANABHCSYKASRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353117
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

CAS RN

86847-64-5
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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Synthesis routes and methods I

Procedure details

Triethlyamine (7.6 mL, 54 mmol), was added to a solution of 2-aminopyridine-3-carboxaldehyde (4.45 g, 36 mmol) in dichloromethane (70 mL). Mixture was cooled to 0° C. A solution of pivaloyl chloride (5.3 mL, 43 mmol) in dichloromethane (30 mL) was added to the mixture. Reaction was warmed to room temperature. Mixture stirred at room temperature for 63 hours. Mixture was washed successively with water (2×50 mL) and brine (30 mL). Organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo. Silica gel chromatography afforded the title compound as off-white solid in 90% yield. (M+H)+=207.1.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-N-pyridin-2-yl-propionamide (20.3 g) was dissolved in tetrahydrofuran (230 ml) to prepare a solution which was cooled to −78° C. A 2.44 M n-butyllithium/n-hexane solution (100 ml) was gradually added dropwise thereto, and the mixture was stirred at −78° C. for 15 min. The reaction solution was stirred at 0° C. for 2 hr and was then again cooled to −78° C. A solution of N,N-dimethylformamide (25.0 g) in tetrahydrofuran (25 ml) was gradually added dropwise thereto. The temperature of the reaction solution was raised to room temperature. The reaction solution was then poured into a mixture of ice (50 g) with 6 N hydrochloric acid (150 ml), and the mixture was stirred at room temperature for 20 min. The aqueous layer was neutralized with potassium carbonate powder and was extracted with diethyl ether, and the diethyl ether layer was then washed with water and saturated brine and was dried over magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give N-(3-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (11.8 g, yield 50%).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Whilst maintaining a reaction temperature of −78° C., 781 ml (1.25 mol) of a 1.6-molar solution of n-butyllithium in n-hexane were added dropwise to a solution of 89.1 g (0.5 mol) of N-(2-pyridinyl)-2,2-dimethylpropanamide in 300 ml of anhydrous tetrahydrofuran. The mixture was allowed to heat slowly up to 0° C. and stirred for 3 hours at this temperature. Then the mixture was again cooled to −78° C. and whilst maintaining this temperature the solution of 109.6 g (1.5 mol) of dimethyformamide in 150 ml of anhydrous tetrahydrofuran was added dropwise thereto. The mixture was allowed to come up to 0° C. and then stirred into 1 l of ice water. It was initially acidified with 12% aqueous hydrochloric acid, then made alkaline by the addition of solid potassium carbonate and extracted thoroughly with diethylether. The combined ether extracts were dried over sodium sulphate and evaporated down. The crystalline residue, after recrystallisation from diisopropylether, had an m.p. of 83° C. Yield: 94.0 g (91.2% of theory).
[Compound]
Name
solution
Quantity
0 (± 1) mol
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89.1 g
Type
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Quantity
300 mL
Type
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Quantity
109.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
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Name
ice water
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Reactant of Route 6
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Citations

For This Compound
1
Citations
RF Martínez, M Ávalos, R Babiano, P Cintas… - 2010 - Wiley Online Library
This paper describes the synthesis and structural elucidation of 1,3‐oxazolidines derived from tris(hydroxymethyl)aminomethane (TRIS) and pyridine‐based aldehydes. Divergent …

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